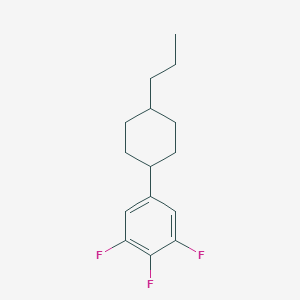

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C23H33F3. It is characterized by the presence of three fluorine atoms and a propylcyclohexyl group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene typically involves the following steps:

Cyclohexylation: The attachment of the propylcyclohexyl group to the benzene ring can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted benzene derivatives with various functional groups.

Applications De Recherche Scientifique

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The propylcyclohexyl group contributes to the compound’s overall conformation and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3-Trifluoro-5-(4-pentylcyclohexyl)benzene

- 1,2,3-Trifluoro-5-(4-butylcyclohexyl)benzene

- 1,2,3-Trifluoro-5-(4-ethylcyclohexyl)benzene

Uniqueness

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These properties make it a valuable compound for various applications in research and industry .

Activité Biologique

1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene (CAS No. 178495-84-6) is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a propylcyclohexyl substituent on a benzene ring. The presence of fluorine atoms significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The trifluoromethyl group enhances its hydrophobic character, allowing for better membrane penetration.

Target Interactions

- Membrane Disruption : The compound can disrupt lipid bilayers, potentially leading to altered cellular permeability.

- Protein Binding : It may bind to specific proteins involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Cytotoxicity | Demonstrates cytotoxic effects in cancer cell lines. |

| Neurotoxicity | Potential neurotoxic effects observed in animal models. |

| Environmental Impact | Detected in environmental samples, indicating persistence and potential toxicity. |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds including this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis at higher concentrations (above 50 µM). Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound for 24 hours.

Study 3: Neurotoxicity Assessment

An animal study assessed the neurotoxic effects of prolonged exposure to this compound. Behavioral tests indicated impaired motor function and increased anxiety-like behavior in treated groups compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest:

- Absorption : Rapid absorption due to high lipophilicity.

- Distribution : High volume of distribution; likely accumulates in fatty tissues.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Predominantly excreted through urine as metabolites.

Environmental Considerations

This compound has been detected in environmental samples related to electronic waste processing. Its persistence raises concerns regarding ecological toxicity and bioaccumulation potential.

Propriétés

IUPAC Name |

1,2,3-trifluoro-5-(4-propylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTOMUXBVNLBGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627653 |

Source

|

| Record name | 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178495-84-6 |

Source

|

| Record name | 1,2,3-Trifluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.